A Technical Guide to the Structural Analysis of (-)-N,N-Dibutylnorephedrin
A Technical Guide to the Structural Analysis of (-)-N,N-Dibutylnorephedrin
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of (-)-N,N-Dibutylnorephedrin, a chiral dialkylated amino alcohol. As a derivative of norephedrine, this molecule possesses two stereocenters, making rigorous stereochemical and structural confirmation paramount for applications in research and pharmaceutical development. This document eschews a rigid template, instead presenting an integrated analytical workflow that begins with stereocontrolled synthesis and progresses through a suite of spectroscopic and crystallographic techniques. We delve into the causality behind the selection of each analytical method, providing not just protocols but the scientific rationale required for robust, self-validating characterization. The methodologies detailed herein—spanning Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography—are designed to provide unambiguous proof of structure, configuration, and purity for researchers, chemists, and drug development professionals.
Introduction to (-)-N,N-Dibutylnorephedrin: Identity and Analytical Imperatives
Chemical Identity and Stereochemistry
(-)-N,N-Dibutylnorephedrin is a tertiary amino alcohol derived from the norephedrine backbone. Its systematic IUPAC name is (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol . The structure is characterized by a phenyl group and a hydroxyl group attached to the first chiral carbon (C1) and a dibutylamino group and a methyl group on the second chiral carbon (C2).
The parent compound, norephedrine, exists as four stereoisomers. The designation "(-)" refers to its levorotatory optical activity, which for the norephedrine scaffold corresponds to the (1S,2R) configuration, also known as the erythro diastereomer. The precise control and confirmation of this stereochemistry are critical, as stereoisomers of pharmacologically active molecules often exhibit vastly different potencies, efficacies, and toxicological profiles.
Key Structural Features:
-
Molecular Formula: C₁₇H₂₉NO
-
Molecular Weight: 263.42 g/mol
-
Stereocenters: Two (C1 and C2)
-
Expected Configuration: (1S,2R)
Caption: 2D structure of (-)-N,N-Dibutylnorephedrin with (1S,2R) stereochemistry.
The Rationale for a Multi-Technique Analytical Approach
The structural analysis of a chiral molecule like (-)-N,N-Dibutylnorephedrin cannot be satisfied by a single technique. Each method provides a unique piece of the structural puzzle, and their collective data create an unassailable confirmation of the molecule's identity.
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Connectivity: NMR spectroscopy establishes the C-H framework and atom-to-atom connections.
-
Identity & Composition: Mass spectrometry confirms the molecular weight and elemental formula.
-
Functional Groups: Infrared spectroscopy verifies the presence of key functional groups (e.g., -OH, C-N).
-
Stereochemistry & Purity: Chiral chromatography quantifies the enantiomeric excess (e.e.), while X-ray crystallography provides the definitive, unambiguous assignment of absolute stereochemistry.
This guide details the logical application of these techniques in a workflow designed for maximum confidence and scientific rigor.
Synthesis and Stereochemical Integrity
The most direct and reliable synthesis of (-)-N,N-Dibutylnorephedrin involves the N-alkylation of a stereochemically pure precursor. This approach is chosen over de novo synthesis involving stereoselective reduction because it leverages a commercially available starting material and avoids the creation of diastereomeric mixtures, simplifying purification.
Synthetic Strategy: Preserving Chirality
The chosen strategy is the exhaustive N-alkylation of (-)-(1S,2R)-Norephedrine. This reaction targets the nucleophilic secondary amine without affecting the C1 or C2 stereocenters.
Caption: Proposed synthetic workflow for (-)-N,N-Dibutylnorephedrin.
Experimental Protocol: N-Alkylation
This protocol is a self-validating system. Progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by the methods in subsequent sections.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-(1S,2R)-Norephedrine (1.0 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF) and a non-nucleophilic base such as potassium carbonate (3.0 eq) or, for more rigorous conditions, sodium hydride (2.2 eq).
-
Alkylation: Add 1-bromobutane (2.2-2.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield the pure tertiary amine.
Spectroscopic Characterization
Spectroscopy provides the foundational evidence for the molecule's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments is required for full assignment. The chemical shifts are sensitive to the electronic environment, and coupling constants reveal through-bond proton-proton relationships.[1]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 | Rationale |
| Phenyl-H | δ 7.2-7.4 ppm (m, 5H) | δ 125-142 ppm | CH | Aromatic protons and carbons. |
| CH-OH (C1-H) | δ 4.8-5.0 ppm (d) | δ 75-78 ppm | CH | Deshielded by adjacent -OH and Phenyl groups. |
| CH-N (C2-H) | δ 2.8-3.1 ppm (m) | δ 65-68 ppm | CH | Deshielded by adjacent nitrogen. |
| CH₃ (C3) | δ 0.9-1.1 ppm (d) | δ 12-15 ppm | CH₃ | Aliphatic methyl group coupled to C2-H. |
| N-CH₂- | δ 2.4-2.7 ppm (m, 4H) | δ 50-54 ppm | CH₂ | Alpha to the nitrogen atom, deshielded. |
| -CH₂- | δ 1.2-1.5 ppm (m, 4H) | δ 28-32 ppm | CH₂ | Beta to the nitrogen atom. |
| -CH₂- | δ 1.1-1.3 ppm (m, 4H) | δ 20-22 ppm | CH₂ | Gamma to the nitrogen atom. |
| Terminal CH₃ | δ 0.8-0.9 ppm (t, 6H) | δ 13-15 ppm | CH₃ | Terminal methyls of the butyl chains. |
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Sample Prep: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
1D Spectra: Run standard ¹H, ¹³C{¹H}, and DEPT-135 experiments.
-
2D Spectra: Run COSY (¹H-¹H correlation) to establish proton coupling networks and HSQC (¹H-¹³C one-bond correlation) to assign carbons directly attached to protons.
-
Data Processing: Process the spectra using appropriate software. The integral of NMR signals is directly proportional to the number of nuclei, allowing for validation of proton counts.[2][3]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Molecular Ion: [M+H]⁺ at m/z = 264.44.
-
HRMS: Calculated exact mass for C₁₇H₃₀NO⁺ is 264.2322. An observed mass within 5 ppm confirms the formula.
-
Nitrogen Rule: The odd nominal molecular weight (263) is consistent with the presence of a single nitrogen atom.[5]
The primary fragmentation will occur at bonds alpha to the nitrogen and the oxygen, which are points of stability for charge.
Caption: Key predicted ESI-MS/MS fragmentation pathways for (-)-N,N-Dibutylnorephedrin.
-
Sample Prep: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto an HPLC system (e.g., C18 column) coupled to the mass spectrometer to ensure analysis of a pure compound.
-
MS Acquisition: Acquire full scan data in positive ESI mode to find the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform tandem MS (MS/MS) on the parent ion (m/z 264) to generate a fragmentation spectrum for structural confirmation.[6]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3080 - 3010 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-N stretch | Tertiary Amine |
| 1100 - 1000 | C-O stretch | Secondary Alcohol |
-
Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify characteristic peaks corresponding to the expected functional groups.
Absolute Structure and Purity Determination
While spectroscopy confirms the connectivity, it does not definitively prove the absolute stereochemistry or enantiomeric purity. For this, specialized techniques are required.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[8] It provides unequivocal proof of atomic positions, connectivity, and absolute configuration, especially when using techniques like anomalous dispersion.[8][9]
-
Crystallization: The most challenging step is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound (or a salt derivative, e.g., hydrochloride) in various solvents or solvent mixtures.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm) is mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[10]
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. The structural model is then refined against the experimental data to yield precise bond lengths, angles, and the absolute stereochemistry.
Chiral Chromatography
To ensure the product is not a racemic mixture and to quantify its stereochemical purity, chiral chromatography is essential.[9] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful for separating enantiomers.[11]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for amine separations.
-
Mobile Phase Screening: Develop a separation method by screening different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[11]
-
Sample Analysis: Prepare a standard of the racemic compound to determine the retention times of both the (-) and (+) enantiomers.
-
Quantification: Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Validation: The method should demonstrate baseline resolution of the two enantiomers for accurate quantification.
Conclusion: An Integrated and Self-Validating Workflow
The structural characterization of (-)-N,N-Dibutylnorephedrin is a case study in modern analytical chemistry, requiring an integrated, multi-technique approach. No single method is sufficient. The workflow presented in this guide—from stereocontrolled synthesis and initial spectroscopic confirmation (NMR, MS, IR) to the definitive determination of absolute configuration and purity (X-ray, Chiral HPLC)—provides a robust and self-validating pathway. By understanding the "why" behind each technique, researchers can apply this logical framework to ensure the unambiguous characterization of this and other complex chiral molecules, a foundational requirement for any advanced research or development program.
References
-
Kim, H. K., Choi, Y. H., Chang, W.-T., & Verpoorte, R. (2003). Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. Chemical & Pharmaceutical Bulletin, 51(12), 1382–1385. [Link]
-
Gong, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
O'Brien, A. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues. DCU Research Repository. [Link]
-
Saha, J. K., et al. (2020). Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. Journal of Forensic Sciences. [Link]
-
Ye, N., Gu, X., & Luo, G. (2007). Chiral Separation of Ephedrine Isomers by Capillary Electrophoresis Using Bovine Serum Albumin as a Buffer Additive. ResearchGate. [Link]
-
Ross, K. M., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]
-
Al-Sayah, M. A., & Armstrong, D. W. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Federal Aviation Administration. (n.d.). Enantiomeric Analysis of Ephedrines and Norephedrines. [Link]
-
ResearchGate. (n.d.). FT-IR analysis of (a) Norepinephrine (b) Mg-Norepinephrine. [Link]
-
SpectraBase. (n.d.). (1S,2R)-(+)-Norephedrine HCl. [Link]
-
Kumar, V., et al. (2018). Structural confirmation and spectroscopic study of a biomolecule: Norepinephrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
GlobalChemMall. (n.d.). (+)-N,N-Dibutylnorephedrin. [Link]
-
Ortiz-Marciales, M., et al. (2005). Efficient Synthesis of B-Alkylated Oxazaborolidines Derived from Ephedrine and Norephedrine. PMC. [Link]
-
Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
PubChem. (n.d.). N-Diethylnorpseudoephedrine. [Link]
-
Kaczmarczyk-Sedlak, I., et al. (2020). Structure Modeling of the Norepinephrine Transporter. PMC. [Link]
-
Hantzsch, A., & Werner, A. (n.d.). STEREOCHEMISTRY OF NITROGEN COMPOUNDS. JSTOR. [Link]
-
Wang, C., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. ResearchGate. [Link]
-
Shakhtshneider, T. P., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Clark, C. R. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
-
Sproviero, D., & Gabelica, V. (2011). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. PMC. [Link]
-
PubChem. (n.d.). N,N-Dibutylbutanamide. [Link]
-
Giraud, N., & F-X. C. (n.d.). NMR Spectroscopy Techniques for Application to Metabonomics. [Link]
-
Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry. [Link]
- Google Patents. (n.d.). Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
-
Diaz, R. E., et al. (2024). Evaluation of Density Functional Theory-Generated Data for Infrared Spectroscopy of Novel Psychoactive Substances Using Unsupervised Learning. MDPI. [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Holzgrabe, U., et al. (n.d.). NMR spectroscopy in pharmacy. alpaipars. [Link]
-
Reiter, M., et al. (2013). A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine. PMC. [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. SCIRP. [Link]
-
PubChem. (n.d.). N,N-dipropylpentanamide. [Link]
-
PubChem. (n.d.). N,N-Dibutylacetamide. [Link]
-
Zhang, Q., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. PMC. [Link]
-
ResearchGate. (n.d.). Dept-135 NMR spectrum of N , N -diethylphenethylamine. [Link]
-
The Royal Society of Chemistry. (n.d.). One-pot green synthesis of dihydropyran heterocycles. [Link]
-
Laganowsky, A., et al. (2012). Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. Chemical Society Reviews. [Link]
-
Helander, A., Kenne, L., & Norén, B. (1988). The stereochemistry of N-tert-butyl-4-(4-hydroxyphenyl)-4-phenyl-2-butylamines. Acta Chemica Scandinavica, Series B. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. dbt.univr.it [dbt.univr.it]
- 3. alpaipars.com [alpaipars.com]
- 4. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
